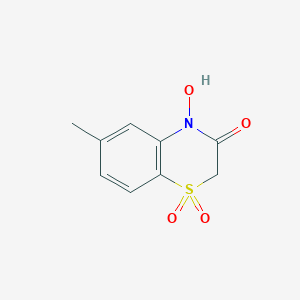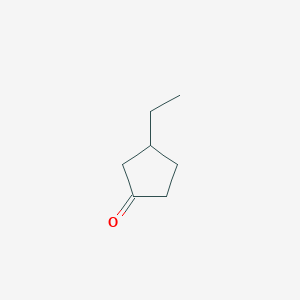
3-乙基环戊酮
描述
Synthesis Analysis
The synthesis of cyclopentanone derivatives, including 3-ethylcyclopentanone, involves multiple steps from basic organic compounds. A notable method includes the addition of butadiene with methyl methacrylate followed by several reaction steps to achieve the desired ketone derivative (Roberts, J.D., Jeydel, A., & Armstrong, R., 1949). Similarly, nickel-catalyzed [3+1+1] cycloaddition reactions have been utilized to synthesize methylenecyclopentanones, showcasing the versatility of metal-catalyzed reactions in the synthesis of cyclopentanone derivatives (Kamikawa, K., Shimizu, Y., Takemoto, S., & Matsuzaka, H., 2006).
Molecular Structure Analysis
The molecular structure of 3-ethylcyclopentanone, like its cyclopentanone counterparts, is characterized by a five-membered ring bearing a ketone functional group. The ethyl group at the 3-position introduces steric considerations and electronic effects, influencing the compound's reactivity and physical properties. Techniques such as NMR and X-ray crystallography are instrumental in elucidating the detailed structural attributes of such molecules.
Chemical Reactions and Properties
3-Ethylcyclopentanone participates in various chemical reactions, reflecting its utility in synthetic chemistry. Its ketone group is reactive towards nucleophiles, and the compound can undergo addition reactions, including cycloadditions and Michael additions. For instance, cyclopentanone derivatives have been synthesized through reactions with cyanomethylene reagents, leading to novel heterocyclic compounds with potential antitumor activities (Wardakhan, W., & Samir, E., 2013).
科学研究应用
抗菌活性: 3-乙基环戊酮衍生物表现出抗菌活性,其功效通过分子轨道计算进行评估。这些衍生物与由最高占据分子轨道和最低未占据分子轨道导出的绝对电负性密切相关。它们可能作为环戊酮抗生素(Tonari & Sameshima, 2000)。
抗肿瘤活性: 与赫莱纳林相关的某些环戊烯酮衍生物,作为潜在的烷基化抗肿瘤剂合成,对各种癌细胞显示出显著的体外细胞毒性。这表明3-乙基环戊酮衍生物在癌症治疗中可能发挥作用(Lee et al., 1978)。
抗惊厥特性: 未取代和单烷基取代的环戊酮,包括3-乙基环戊酮,表现出抗惊厥活性。它们对小鼠由戊四氮诱导的癫痫和最大电击引起的癫痫有效(Holland et al., 1990)。
杂环化合物的合成: 环戊酮与马来酸二腈或氰乙酸乙酯的反应产生可以转化为新型吡唑,噻吩和吡啶并环衍生物的缩合产物。其中一些衍生物对癌细胞系表现出高抑制作用,表明具有潜在的抗肿瘤应用(Wardakhan & Samir, 2013)。
乙烯响应抑制: 3-甲基环丙烯(3-MCP),一种与3-乙基环戊酮相关的化合物,结合植物中的乙烯受体,阻断其数天。这表明在农业和植物生长调节中有应用(Sisler et al., 1999)。
区域选择性合成: 针对具有潜在抗微生物特性的1,2,8,9-四氮代螺[4.1.4.2]十三烯-6-酮的区域选择性方法已经开发,利用环戊酮结构(Girgis et al., 2009)。
安全和危害
属性
IUPAC Name |
3-ethylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-6-3-4-7(8)5-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERALSLWOPMNRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40907968 | |
| Record name | 3-Ethylcyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40907968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethylcyclopentanone | |
CAS RN |
10264-55-8 | |
| Record name | 3-Ethylcyclopentanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010264558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethylcyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40907968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethylcyclopentan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 3-ethylcyclopentanone relate to its potential as an antibacterial agent?
A2: Studies exploring the antibacterial activity of 3-methylcyclopentanone derivatives found a correlation between their structure and their minimum inhibitory concentration (MIC) against certain bacteria []. Specifically, the absolute electronegativity (χ) derived from HOMO/LUMO calculations of these derivatives, including 3-ethylcyclopentanone, showed a close relationship with their MIC values []. Additionally, parameters like ΔN and ΔE, calculated from χ and absolute hardness (η) of the derivatives and amino acids, also correlated well with MIC []. This suggests that the electronic properties and structure of 3-ethylcyclopentanone play a role in its antibacterial activity, potentially by influencing its interaction with bacterial targets.
Q2: How does the structure of 3-ethylcyclopentanone affect its photophysical properties?
A4: While not directly investigated in the provided papers, the presence of the ethyl group in 3-ethylcyclopentanone can influence its photophysical properties compared to unsubstituted cyclopentanone. Research on related molecules like cyclobutanone, cyclopentanone, and cyclohexanone suggests that structural variations, including alkyl substitutions, can significantly impact the rate of internal conversion processes leading to energy dissipation []. These variations likely affect the vibrational modes of the molecule, ultimately influencing its photophysical behavior. Further investigation is needed to determine the specific influence of the ethyl group in 3-ethylcyclopentanone on its photophysical characteristics.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5H-Pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B81380.png)
![Benzo[d]oxazole-5-carboxylic acid](/img/structure/B81381.png)
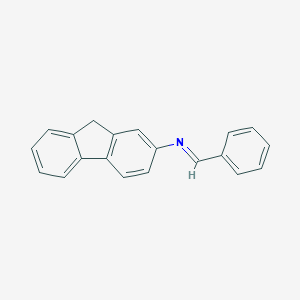
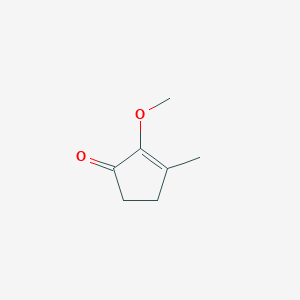



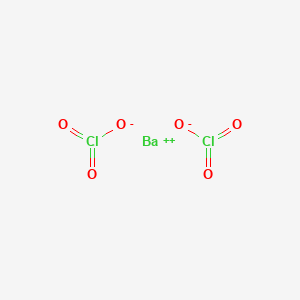
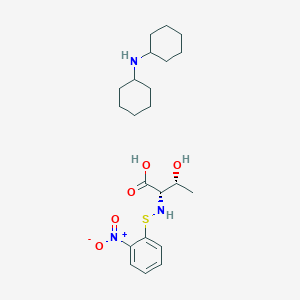
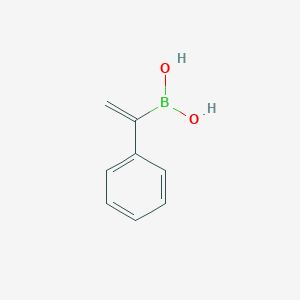

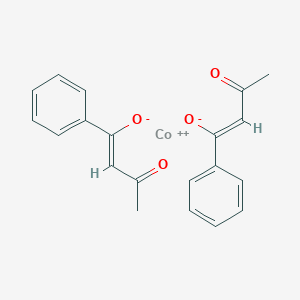
![(E)-2-[2-(3-pyridyl)vinyl]pyridine](/img/structure/B81401.png)
